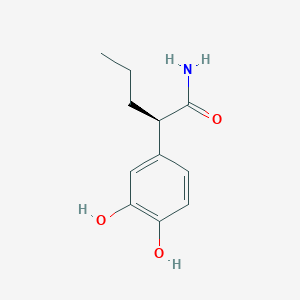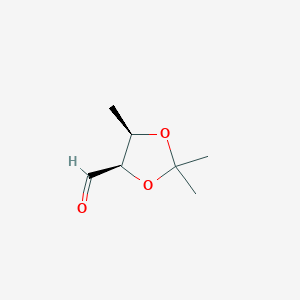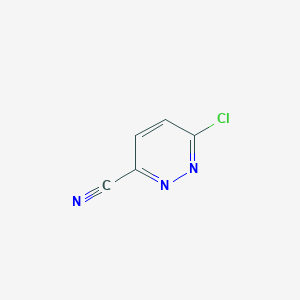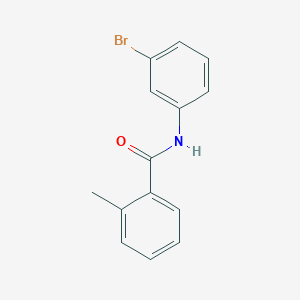
Bencenohexatiol
Descripción general
Descripción
Benzenehexathiol (BH6) is an organic compound with a molecular formula of C6H6S6. It is a colorless solid with a sweet, pungent odor. BH6 is a cyclic thiol, a sulfur-containing compound that contains six benzene rings attached to a sulfur atom. BH6 is the simplest member of the class of compounds known as benzenehexathiols, which are used in a variety of industrial and research applications. BH6 is soluble in water, methanol, and ethanol, and is a strong reducing agent.
Aplicaciones Científicas De Investigación
Dispositivos Electrocrómicos
Las nanosheets de coordinación de bencenohexatiolato (CONASHs) se están explorando por su potencial en dispositivos electrocrómicos . Estos dispositivos pueden ajustar la iluminación y el intercambio de calor de un edificio con el entorno, lo que permite ahorrar energía en iluminación, calefacción y aire acondicionado . Las CONASHs de bencenohexatiol de metal de transición (TM-BHT) se investigan teóricamente mediante simulaciones de primeros principios . Entre los diversos sistemas TM-BHT, Cu-BHT y Ag-BHT son los materiales electrocrómicos de banda ancha más prometedores para la gestión óptica y térmica en el rango de longitudes de onda desde el visible hasta el infrarrojo medio .
Almacenamiento y conversión de energía
Las nanosheets de coordinación de bencenohexatiolato son ampliamente exploradas para una amplia gama de aplicaciones en almacenamiento y conversión de energía . Estos marcos 2D pueden ser un grupo de nuevos materiales electrocrómicos .
Baterías de iones de litio
This compound, específicamente Cu-BHT, puede exhibir propiedades electroquímicas sobresalientes debido a las posibles reacciones redox de los iones cuprosos, las especies de azufre y los anillos de benceno de Cu-BHT . Esto lo convierte en un material prometedor para materiales anódicos de alta capacidad para baterías de iones de litio . Los materiales compuestos rGO/Cu-BHT maximizan la capacidad potencial de Cu-BHT, y el material rGO/Cu-BHT 1:1 alcanza capacidades específicas reversibles sobresalientes .
Catalizador de reacción de reducción de oxígeno (ORR)
Se lleva a cabo una investigación sistemática de la ORR catalizada por monocapas conductivas de coordinación M-BHT (M = Fe, Co, Ni, Ru, Rh, Pd, Os, Ir, Pt, Cu; BHT = this compound) basada en cálculos de primeros principios y de potencial constante <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 10
Mecanismo De Acción
Target of Action
Benzenehexathiol (BHT) is primarily targeted in the field of electrochemistry, where it exhibits outstanding properties due to the potential redox reactions of its constituent atoms . The primary targets of BHT are cuprous ions, sulfur species, and benzene rings .
Mode of Action
BHT interacts with its targets through redox reactions . In the context of metal-organic frameworks (MOFs), BHT can form conductive MOFs with transition metals, such as copper (Cu-BHT), which exhibit outstanding electrochemical properties . These properties are attributed to the potential redox reactions of the cuprous ions, sulfur species, and benzene rings of Cu-BHT .
Biochemical Pathways
It’s known that bht plays a crucial role in the hydrogen evolution reaction (her) in electrocatalysts . Sulfur atoms in BHT are the predominant active sites for this reaction .
Pharmacokinetics
Its molecular formula is c6h6s6 , and it’s known to interact with other substances in electrochemical reactions .
Result of Action
The primary result of BHT’s action is its contribution to outstanding electrochemical properties in conductive MOFs . For instance, in the case of Cu-BHT, it can exhibit improved lithium-ion diffusion kinetics and sufficient redox sites . This leads to high capacity anode materials for lithium-ion batteries .
Action Environment
The action, efficacy, and stability of BHT can be influenced by various environmental factors. For instance, the compact texture of Cu-BHT can limit its specific capacity . By fabricating composite materials like reduced graphene oxide/cu-bht, the dense feature of cu-bht can be improved, leading to better performance .
Safety and Hazards
Direcciones Futuras
Benzenehexathiol has promising future applications, particularly in the field of energy storage. For instance, reduced graphene oxide/Cu-benzenehexathiolate composites have been identified as high capacity anode materials for lithium-ion batteries . Furthermore, theoretical investigations suggest that Mo–BHT possesses excellent potential as an active HER catalyst .
Análisis Bioquímico
Biochemical Properties
BHT exhibits outstanding electrochemical properties due to the potential redox reactions of the cuprous ions, sulfur species, and benzene rings of Cu–BHT . Its compact texture limits its specific capacity .
Molecular Mechanism
It is known that it can exhibit outstanding electrochemical properties due to the potential redox reactions of the cuprous ions, sulfur species, and benzene rings of Cu–BHT .
Propiedades
IUPAC Name |
benzene-1,2,3,4,5,6-hexathiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGVNJDFTHQFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1S)S)S)S)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400295 | |
| Record name | Benzenehexathiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62968-45-0 | |
| Record name | Benzenehexathiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzenehexathiol?
A1: Benzenehexathiol (BHT) has a molecular formula of C6H6S6 and a molecular weight of 282.44 g/mol.
Q2: How does Benzenehexathiol interact with metal ions?
A2: BHT acts as a ligand, readily coordinating with metal ions through its six thiol groups. This interaction forms the basis for various metal-organic frameworks (MOFs) and coordination polymers. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What spectroscopic techniques are used to characterize Benzenehexathiol and its derivatives?
A3: Researchers commonly use a range of spectroscopic techniques to characterize BHT and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and purity, especially 13C NMR for characterizing the aromatic carbon backbone and confirming successful functionalization with thiol groups. [, ]
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states, particularly for studying the sulfur atoms in BHT and its metal complexes. [, ]
- Raman Spectroscopy: To identify specific vibrational modes, such as disulfide bonds, aromatic C-S, and C-C bonds, offering insights into the structural changes upon complexation or during electrochemical reactions. [, ]
- Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: To investigate electronic transitions and optical properties, useful for characterizing ligand-to-metal charge transfer bands and evaluating the potential for electrochromic applications. [, ]
Q4: What are the advantages of using Benzenehexathiol in constructing 2D materials?
A4: BHT's planar structure and six symmetrically positioned thiol groups make it ideal for building highly ordered 2D networks. These 2D BHT-based materials often exhibit interesting electronic properties, making them attractive for applications like electronics and sensors. [, , , , , , , , ]
Q5: How does the choice of metal ion affect the properties of Benzenehexathiol-based MOFs?
A5: The metal ion significantly influences the resulting MOF's structure and properties. For example, Ni3(BHT)2 exhibits metallic behavior, while Pb-BHT networks demonstrate semiconducting properties. The metal choice also affects the material's catalytic activity, conductivity, and stability. [, , , ]
Q6: Is Benzenehexathiol stable under ambient conditions?
A6: BHT is known for its sensitivity to oxidation. While manageable in controlled environments, researchers have developed strategies like using inert atmospheres and incorporating stabilizing agents to mitigate this issue. [, ]
Q7: What are the potential applications of Benzenehexathiol-based materials in energy storage?
A7: Researchers are exploring BHT-based materials as electrode materials for batteries and supercapacitors. Their high conductivity, potential for redox reactions, and ability to form layered structures make them promising candidates for enhancing energy storage capacity and performance. [, , , ]
Q8: Can Benzenehexathiol-based materials act as catalysts?
A8: Yes, studies have shown that BHT-based MOFs can exhibit catalytic activity for reactions like hydrogen evolution and oxygen evolution. The metal centers often serve as the active sites, while the BHT framework provides structural support and can influence electron transfer processes. [, , ]
Q9: Are there studies on using Benzenehexathiol-based materials for nitrogen reduction?
A9: Theoretical studies have explored the potential of transition metal-BHT frameworks for nitrogen fixation and ammonia synthesis, with Mo-BHT showing promise in silico. []
Q10: How is computational chemistry used to study Benzenehexathiol and its derivatives?
A10: Computational techniques like Density Functional Theory (DFT) calculations are essential for understanding the electronic structure, bonding, and properties of BHT-based materials. They assist in predicting electronic band structures, catalytic active sites, and potential for various applications. [, , , , , , , , ]
Q11: Have there been any QSAR (Quantitative Structure-Activity Relationship) studies on Benzenehexathiol-based materials?
A11: While QSAR studies specifically focused on BHT-based materials are limited, research exploring the relationship between structural modifications (e.g., metal ion substitution) and properties (e.g., conductivity, catalytic activity) contributes to building a SAR understanding. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)




